molecular formula C10H6BrNO3 B1335103 1-Acetyl-5-bromo-1H-indole-2,3-dione CAS No. 81964-65-0

1-Acetyl-5-bromo-1H-indole-2,3-dione

Cat. No.: B1335103
CAS No.: 81964-65-0
M. Wt: 268.06 g/mol
InChI Key: RWHNHBSIKDWLFH-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1H-indole-2,3-dione (CAS 81964-65-0) is a brominated and N-acetylated isatin derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound is critically valuable as a synthetic intermediate for constructing novel molecular hybrids and complex pharmacophores. Recent research highlights its application in the development of bis-isatin derivatives with potent anti-liver cancer activity, where the 5-bromo substitution is a key feature for enhancing potency . It also serves as a precursor for synthesizing indole-glyoxylamide hybrids that demonstrate significant broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans . The acetyl group protects the indole nitrogen and modulates the compound's lipophilicity, while the bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, making it a flexible building block . The molecular weight is 268.06 g/mol with the formula C₁₀H₆BrNO₃. This product is For Research Use Only and is not intended for human or veterinary use.

Properties

IUPAC Name

1-acetyl-5-bromoindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNHBSIKDWLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Acetylindole-2,3-dione

The core synthetic step is the electrophilic aromatic substitution bromination at the 5-position of the indole ring:

  • Procedure: Dissolve 1-acetylindole-2,3-dione in an appropriate solvent.
  • Addition of Bromine: Bromine is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid polybromination.
  • Reaction Time: Typically 1–3 hours at low temperature, followed by warming to room temperature for 1–2 hours to complete the reaction.
  • Quenching: Excess bromine is neutralized using sodium bisulfite or potassium bisulfite aqueous solution.
  • Workup: The reaction mixture is basified with sodium hydroxide or potassium hydroxide and refluxed to complete the reaction and facilitate crystallization.
  • Isolation: The product is filtered, washed, and dried to yield 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Alternative Multi-Step Synthesis (Starting from Indole)

A patented method describes a three-step synthesis starting from indole:

This route is more complex but allows for the preparation of brominated indole derivatives with controlled substitution patterns.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Ethanol, Acetic acid, THF Polar solvents preferred for solubility
Bromine equivalents 1.0 – 2.0 molar equivalents Excess bromine avoided to prevent overbromination
Temperature 0–5 °C (initial), then RT Low temperature controls selectivity
Reaction time 1–3 h (bromination), +1–2 h (warming) Ensures complete substitution
Quenching agent Sodium bisulfite solution Neutralizes unreacted bromine
pH adjustment Basic (NaOH or KOH) Facilitates crystallization and purification

Research Findings and Characterization

  • Physical Properties: The compound is typically isolated as a brown powder with melting point around 167–169 °C.
  • Spectroscopic Data: Characteristic NMR signals confirm substitution pattern; for example, aromatic proton shifts consistent with 5-bromo substitution.
  • Yields: Optimized reactions report high yields (>80%) with high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct Bromination 1-Acetylindole-2,3-dione Br2, NaHSO3, NaOH 0–5 °C, then RT, aqueous workup 80–90 Most common, scalable
Multi-step from Indole (Patent) Indole NaHSO3, Acetylating agent, Br2 20–30 °C sulfonation, acetylation, bromination at 0–5 °C 60–75 More complex, allows intermediate control

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Condensation Reactions: Reagents like hydrazine or hydroxylamine are used in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

1-Acetyl-5-bromo-1H-indole-2,3-dione has the molecular formula C10H6BrNO3C_{10}H_6BrNO_3 and a molecular weight of 276.06 g/mol. Its structure includes an acetyl group and a bromine atom attached to an indole framework, which contributes to its reactivity and biological activity.

The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals.

Antimicrobial Activity

This compound demonstrates potent antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus4.69 - 22.9 µM
Pseudomonas aeruginosa62.5 µg/mL
Candida albicans16.69 - 78.23 µM

These findings indicate its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a candidate for anticancer drug development. Studies have reported its effectiveness against lung, MCF7 (breast), and hepatocellular cancer cell lines .

Pharmaceutical Applications

The compound is explored for various therapeutic applications:

  • Antituberculosis : Its efficacy against Mycobacterium tuberculosis positions it as a potential treatment option for tuberculosis.
  • Antiviral : Preliminary studies suggest activity against certain viral infections, warranting further investigation into its mechanisms of action .

Synthetic Applications

In organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enhancing the diversity of resultant compounds.
  • Oxidation and Reduction Reactions : The dione moiety can participate in redox reactions, yielding different oxidation states.
  • Condensation Reactions : The acetyl group can react with various nucleophiles to form new compounds .

Industrial Applications

Beyond laboratory research, this compound finds utility in industrial applications:

  • Dyes and Pigments : It is utilized in the synthesis of dyes due to its vibrant color properties.
  • Chemical Intermediates : It serves as an intermediate in the production of various industrial chemicals .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Properties : A comparative analysis indicated that this compound exhibited significant inhibition zones against pathogens when tested alongside standard antibiotics like ampicillin .
  • Anticancer Mechanisms : Research highlighted the mechanisms through which this compound induces apoptosis in cancer cells, involving the modulation of key signaling pathways associated with cell survival and death .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Halogen-Substituted N-Acetyl Indole-2,3-diones

The introduction of halogens (Br, Cl, F) at the 5-position of the indole ring significantly alters physical and spectral properties. Key analogs include:

Compound Substituent (Position) Melting Point (°C) Molecular Formula Key Spectral Features (IR, NMR) Reference
1-Acetyl-1H-indole-2,3-dione None (5-H) 141–143 C₁₀H₇NO₃ Amide C=O: 1728 cm⁻¹; Aromatic H: δ 7.2–7.8 (multiplet)
1-Acetyl-5-bromo-1H-indole-2,3-dione Br (5) 167–169 C₁₀H₆BrNO₃ Amide C=O: 1730–1745 cm⁻¹; Br-associated C-Br stretch: 1464 cm⁻¹
1-Acetyl-5-chloro-1H-indole-2,3-dione Cl (5) 240–242 C₁₀H₆ClNO₃ Higher mp due to Cl’s electronegativity; Cl substituent shifts aromatic signals
1-Acetyl-5-fluoro-1H-indole-2,3-dione F (5) 147–149 C₁₀H₆FNO₃ F-associated deshielding in NMR; C-F stretch: ~1220 cm⁻¹ (not explicitly reported)

Key Observations :

  • Melting Points: Bromo and chloro derivatives exhibit higher melting points than non-halogenated or fluoro analogs, likely due to increased molecular symmetry and halogen size influencing crystal packing .
  • Spectral Shifts : Bromine’s electron-withdrawing effect deshields adjacent protons in NMR (e.g., 5-Br causes downfield shifts in aromatic protons) and introduces distinct IR absorption bands .

Derivatives with Modified N-Substituents

Replacing the acetyl group with alkyl or allyl moieties alters solubility and reactivity:

Compound N-Substituent Melting Point (°C) Molecular Formula Key Properties Reference
1-Allyl-5-bromo-1H-indole-2,3-dione Allyl (CH₂CHCH₂) Not reported C₁₁H₈BrNO₂ Higher lipophilicity (ClogP ~2.5); reactive allyl group for further functionalization
5-Bromo-1-ethylindoline-2,3-dione Ethyl (CH₂CH₃) 136 (409 K) C₁₀H₈BrNO₂ Lower mp than acetyl analog; ethyl group enhances solubility in non-polar solvents

Key Observations :

  • Synthetic Utility : Allyl groups enable click chemistry or cross-coupling reactions, as seen in triazole-linked indole derivatives (e.g., compounds 9a–9d in ) .

Semicarbazone and Triazole Derivatives

Functionalization at the 3-position introduces pharmacological relevance:

Compound 3-Substituent Biological Activity Spectral Features Reference
This compound 3-[N-(2-chlorophenyl)semicarbazone] (5d) Semicarbazone with 2-Cl-phenyl Anticonvulsant potential (in vitro) Amide C=O: 1730 cm⁻¹; Cl-associated NMR shifts
5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) Triazole with 3-methoxyphenyl Antioxidant (ischemia treatment candidate) Triazole C-H: δ 7.8–8.2 (multiplet); FAB-HRMS: m/z 397.0653

Key Observations :

  • Pharmacological Potential: Semicarbazone derivatives exhibit anticonvulsant and sedative-hypnotic activities, likely due to hydrogen bonding interactions from the semicarbazone moiety .
  • Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, enhancing antioxidant properties (e.g., compound 9a with 46% yield) .

Biological Activity

1-Acetyl-5-bromo-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its unique structure that includes an acetyl group and a bromine atom. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H6BrNO3C_{10}H_{6}BrNO_{3}, with a molecular weight of 276.06 g/mol. Its structure contributes to its reactivity and biological activity, particularly due to the presence of the bromine atom and the dione moiety which facilitates various biochemical interactions.

This compound interacts with multiple molecular targets, leading to significant biological effects. The compound is known to bind with high affinity to various receptors, influencing numerous biochemical pathways. The primary mechanisms include:

  • Antimicrobial Activity : The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : It shows cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing pro-inflammatory cytokines.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus4.69 - 22.9 µM
Pseudomonas aeruginosa62.5 µg/mL
Candida albicans16.69 - 78.23 µM

In a comparative study, this compound demonstrated significant inhibition zones against various pathogens when tested alongside standard antibiotics like ampicillin .

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)7.17 ± 0.94
A549 (Lung Cancer)2.93 ± 0.47

The compound was found to inhibit cell growth effectively in these lines, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators such as TNF-alpha and IL-6. This action is crucial for developing treatments for inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study compared the antimicrobial activity of various indole derivatives, including this compound, against Klebsiella pneumoniae and Bacillus subtilis. The results indicated that this compound had a significantly higher antibacterial effect than standard treatments .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of the compound led to marked reductions in cell viability, indicating its potential as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Acetyl-5-bromo-1H-indole-2,3-dione, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of brominated indole derivatives often involves functionalization of pre-brominated indole scaffolds. For example:
  • N-Alkylation/Acetylation : Use NaH in anhydrous DMSO to deprotonate the indole nitrogen, followed by reaction with acetyl chloride or acetic anhydride ( demonstrates 94% yield for butylation). Optimize stoichiometry (1.2–1.5 eq acetylating agent) and temperature (0°C to RT) to avoid side reactions.
  • Copper-Catalyzed Reactions : CuI-mediated azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF (2:1) at RT for 12 hours achieves moderate yields (50%) for analogous triazole-indole conjugates (). Purification via flash chromatography (70:30 EtOAc/hexane) is critical for isolating the acetylated product.
    Key yield factors: catalyst loading (10 mol% CuI), solvent polarity, and reaction time .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : Identify acetyl protons (δ 2.1–2.3 ppm) and indole aromatic protons (δ 7.0–8.0 ppm). Use 13C^{13}\text{C} NMR to confirm carbonyl carbons (C=O at δ 170–180 ppm) ().
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]+^+ peaks with theoretical values (e.g., m/z 427.0757 in ).
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., acetyl group orientation) as demonstrated for related indole-2,3-diones (). For compounds with overlapping NMR signals, 2D NMR (COSY, HSQC) or DFT-calculated shifts are advised .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks ().
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release ().
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation ().

Advanced Research Questions

Q. How can researchers optimize low yields in copper-catalyzed reactions involving electron-deficient indole derivatives?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with DMSO/EtOH (3:1) to enhance solubility of halogenated intermediates ().
  • Ligand-Assisted Catalysis : Add 1,10-phenanthroline (0.2 eq) to stabilize Cu(I), improving catalytic efficiency ().
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min at 100°C) for electron-poor systems, increasing yields by 15–20% in analogous reactions .

Q. How can computational chemistry resolve contradictions between experimental spectral data and proposed structures?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. A mean absolute deviation <0.3 ppm validates the structure ().
  • TDDFT for UV-Vis : Compare experimental λmax with simulated electronic transitions (±10 nm).
  • Molecular Docking : Analyze acetyl group orientation in enzyme binding pockets to explain unexpected bioactivity ().

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 3-position to direct electrophilic substitution to the 4- or 6-positions.
  • Metal-Mediated C–H Activation : Use Pd(OAc)2/Ag2CO3 systems for selective C–H arylation at the 4-position, as shown in structurally similar indoles ().

Q. How can researchers analyze the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • HPLC Stability Studies : Monitor degradation products at pH 1–13 (37°C, 24 hours). Use a C18 column with acetonitrile/water gradients.
  • Kinetic Modeling : Fit degradation data to first-order kinetics to determine half-life (t1/2). Acidic conditions (pH <3) typically accelerate hydrolysis of acetyl groups ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-bromo-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-bromo-1H-indole-2,3-dione

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